molecular formula C8H8ClN3O4 B6635792 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid

Cat. No.: B6635792
M. Wt: 245.62 g/mol
InChI Key: PEYGEUHVJJETIC-UHFFFAOYSA-N
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Description

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid is a chemical compound with the molecular formula C8H9ClN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

IUPAC Name

3-[(3-chloro-5-nitropyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O4/c9-6-3-5(12(15)16)4-11-8(6)10-2-1-7(13)14/h3-4H,1-2H2,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGEUHVJJETIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid typically involves the nitration of a pyridine derivative followed by amination and subsequent reactions to introduce the propanoic acid moiety. One common method involves the nitration of 3-chloropyridine to form 3-chloro-5-nitropyridine, which is then reacted with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[(3-chloro-5-aminopyridin-2-yl)amino]propanoic acid .

Scientific Research Applications

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-3-nitropyridine
  • 5-Chloro-3-nitropyridin-2-amine
  • 3-[(5-nitropyridin-2-yl)amino]propanoic acid

Uniqueness

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid is unique due to the presence of both a nitro group and a propanoic acid moiety, which confer distinct chemical and biological properties.

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